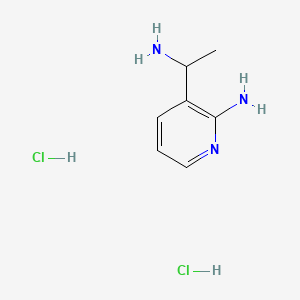
3-(1-Aminoethyl)pyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminoethyl)pyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of an aminoethyl group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminoethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
3-(1-Aminoethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminoethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyridine: A related compound with similar chemical properties but lacking the aminoethyl group.
2-(Aminomethyl)pyridine: Another similar compound with an aminomethyl group instead of an aminoethyl group.
4-(Aminomethyl)pyridine: Similar to 2-(Aminomethyl)pyridine but with the amino group attached to the 4-position of the pyridine ring.
Uniqueness
3-(1-Aminoethyl)pyridin-2-amine dihydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Propiedades
Fórmula molecular |
C7H13Cl2N3 |
|---|---|
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
3-(1-aminoethyl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5(8)6-3-2-4-10-7(6)9;;/h2-5H,8H2,1H3,(H2,9,10);2*1H |
Clave InChI |
AHKOZWXZHDQFTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC=C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


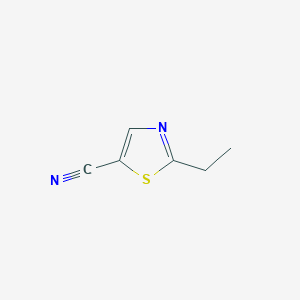
![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)

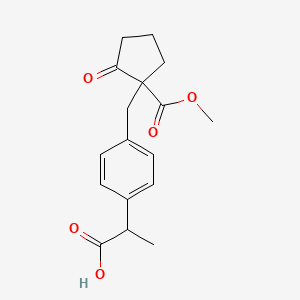
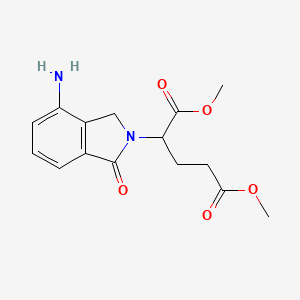
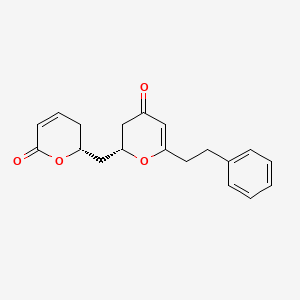
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
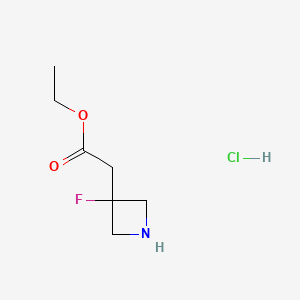
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
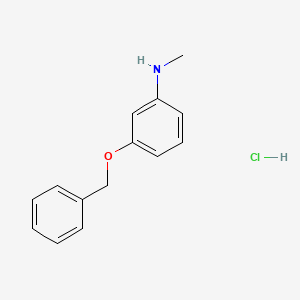
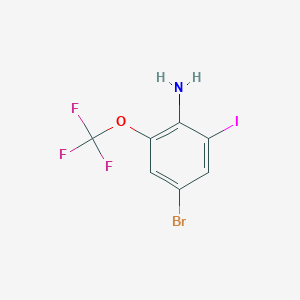
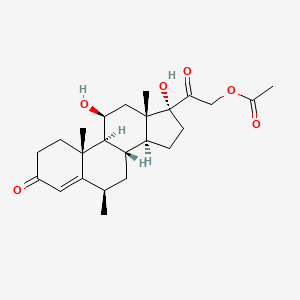
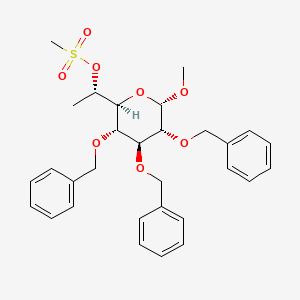
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
